N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide
Description
N-[4-(2-Oxopyrrolidin-1-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide is a heterocyclic compound featuring a benzothiadiazole core fused with a pyrrolidinone-containing phenyl group via a carboxamide linker. Such hybrid architectures are often explored in medicinal chemistry for targeting enzymes or receptors requiring both rigid and flexible binding motifs.
Properties
IUPAC Name |
N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S/c22-16-2-1-9-21(16)13-6-4-12(5-7-13)18-17(23)11-3-8-14-15(10-11)20-24-19-14/h3-8,10H,1-2,9H2,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVABUVSTYNFAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-oxopyrrolidine with 4-aminophenyl-2,1,3-benzothiadiazole-5-carboxylic acid under controlled conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing automated reactors and continuous flow systems to ensure consistent production. Solvent recovery and recycling, as well as waste management, are crucial aspects of the industrial synthesis to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions typically result in halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving oxidative stress or inflammation.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting cellular processes such as signal transduction, gene expression, or metabolic pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs are categorized below based on core modifications, biological activity, and pharmacokinetic properties.
Table 1: Structural Comparison of Key Analogs
Key Insights from Comparative Analysis
Bioisosteric Replacements: The target’s benzothiadiazole core differs from indole (24d) or thiadiazole (compound in ) analogs. Benzothiadiazole’s electron deficiency may enhance binding to redox-active enzymes compared to indole’s electron-rich systems.
Pharmacokinetic Optimization: The trifluoromethyl group in 24d improves metabolic stability (F = 52%) versus non-fluorinated analogs. The target compound lacks this modification, suggesting lower oral bioavailability without further derivatization.
Role of Lactam Rings :
- The 2-oxopyrrolidinyl group in the target and 24d enhances solubility via hydrogen bonding, whereas 5-oxopyrrolidine derivatives () show variable melting points (e.g., 160–220°C) due to crystallinity differences.
Heterocyclic Diversity :
- Thiadiazole () and thiazole () analogs prioritize smaller heterocycles for steric accommodation in binding pockets, whereas the target’s benzothiadiazole may favor planar interactions.
Biological Activity
N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and research findings.
Chemical Structure and Properties
The compound features a benzothiadiazole core fused with a pyrrolidine moiety, which is known to influence its biological properties. The molecular formula is , and its structure can be represented as follows:
Antitumor Activity
Recent studies have indicated that derivatives of benzothiadiazole exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound were evaluated for their cytotoxicity against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma). The results showed that these compounds could inhibit cell proliferation effectively through apoptosis induction.
The proposed mechanism involves the inhibition of critical enzymes involved in cell cycle regulation and apoptosis. For example, the compound may inhibit topoisomerase I activity, which is crucial for DNA replication and transcription. Molecular docking studies have supported these findings by demonstrating favorable binding interactions between the compound and the enzyme's active site.
Anti-inflammatory Activity
In addition to antitumor effects, this compound has shown anti-inflammatory properties. In vivo studies demonstrated that this compound could significantly reduce paw swelling in rat models induced by carrageenan. The anti-inflammatory effect was comparable to that of standard non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin.
Antimicrobial Activity
Research has also explored the antimicrobial potential of related benzothiadiazole derivatives. These compounds exhibited moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of specific substituents on the benzothiadiazole ring was found to enhance this activity.
Data Summary
| Biological Activity | Cell Line/Model | Effect | Reference |
|---|---|---|---|
| Antitumor | HCT-116 | Cytotoxicity | |
| Antitumor | HeLa | Cytotoxicity | |
| Anti-inflammatory | Rat model | Reduced swelling | |
| Antimicrobial | Various bacteria | Moderate activity |
Case Study 1: Antiproliferative Effects
A study conducted by researchers synthesized a series of benzothiadiazole derivatives and tested their antiproliferative activity using the MTT assay. The results indicated that specific modifications to the structure increased cytotoxicity against cancer cells, suggesting potential for further development as anticancer agents.
Case Study 2: In Vivo Anti-inflammatory Study
In a controlled study using rat models, this compound was administered to evaluate its anti-inflammatory effects. Results showed significant reduction in paw edema compared to control groups treated with saline.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
